N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide
Description
N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a hydroxyl group, a methylsulfonyl group, and a phenylbutanamide backbone.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-8-9-17(20)16(12-13)19-18(21)15(10-11-24(2,22)23)14-6-4-3-5-7-14/h3-9,12,15,20H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCOMEPIIJZBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(CCS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-hydroxy-5-methylphenylamine with 4-methylsulfonyl-2-phenylbutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in ethanol at reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous synthesis processes to ensure high yield and purity. Catalysts such as Cu/γ-Al2O3 are often used to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and UV absorption properties.
Medicine: Explored for its neuroprotective effects and ability to activate specific cellular pathways.
Industry: Utilized as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide exerts its effects involves the activation of specific molecular pathways. For instance, it has been shown to activate the ATF6 arm of the unfolded protein response, promoting protective remodeling of the endoplasmic reticulum proteostasis network . This activation requires metabolic oxidation to form an electrophile that selectively reacts with endoplasmic reticulum proteins, such as protein disulfide isomerases .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-5-methylphenyl)benzenepropanamide: Known for its neuroprotective properties and activation of the NRF2 oxidative stress response.
2-(2-hydroxy-5-methylphenyl)benzotriazole: Commonly used as a UV stabilizer and antioxidant.
Uniqueness
N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate the ATF6 pathway sets it apart from other similar compounds that may target different molecular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
